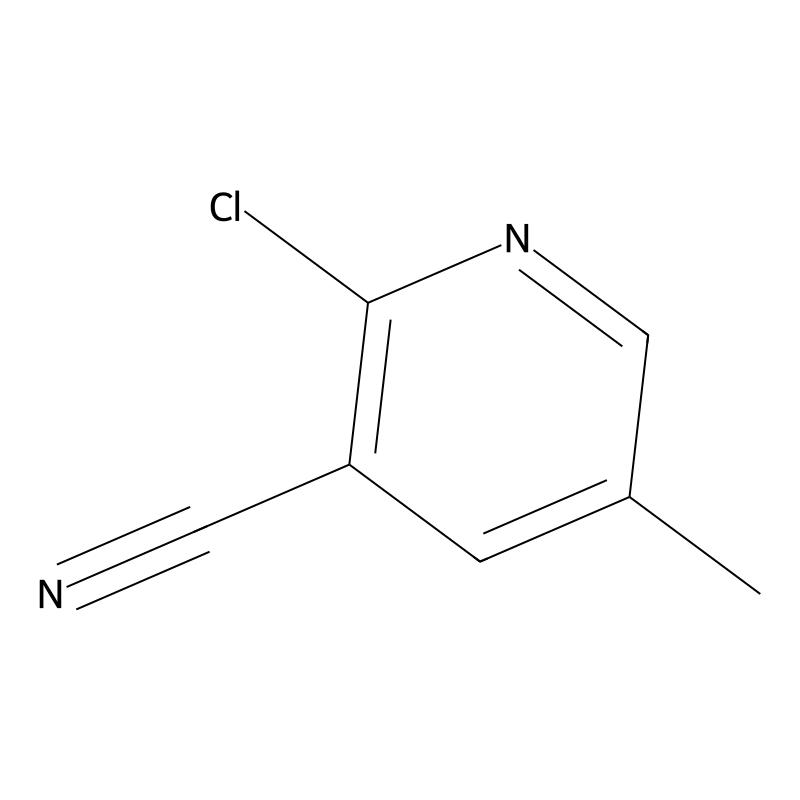

2-Chloro-5-methylnicotinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-5-methylnicotinonitrile is a heterocyclic organic compound characterized by its molecular formula . It is a derivative of nicotinonitrile, featuring a chlorine atom and a nitrile group attached to the pyridine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique functional groups and structural characteristics.

There is no known mechanism of action described for 2-chloro-5-methylnicotinonitrile in biological systems or its interaction with other compounds.

- Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, allowing for the introduction of diverse functional groups.

- Coupling Reactions: It participates in coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds in organic synthesis .

Common reagents for these reactions include sodium iodide for halogen exchange and palladium catalysts for coupling reactions. The products formed depend on the specific reagents and conditions used.

While specific biological activities of 2-Chloro-5-methylnicotinonitrile are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of nicotinonitrile have been investigated for their potential as enzyme inhibitors or receptor modulators in various therapeutic contexts. The exact molecular targets and pathways involved require further research to elucidate the compound's biological relevance .

The synthesis of 2-Chloro-5-methylnicotinonitrile typically involves several steps:

- Starting Material: The synthesis often begins with 2-chloro-5-methylpyridine.

- Nitration: The compound is nitrated to introduce a nitro group.

- Reduction: The nitro group is reduced to an amine.

- Diazotization: The amine is converted into a diazonium salt.

- Iodination: Finally, the diazonium salt undergoes iodination to produce 2-Chloro-5-methylnicotinonitrile .

For industrial applications, optimizing reaction conditions such as temperature and pressure is crucial for maximizing yield and purity.

2-Chloro-5-methylnicotinonitrile has various applications in:

- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting protein kinases.

- Organic Synthesis: Its unique structure makes it a versatile building block for more complex organic molecules.

- Material Science: It can be utilized in developing advanced materials with specific electronic properties .

Several compounds share structural similarities with 2-Chloro-5-methylnicotinonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-4-iodo-5-methylpyridine | Iodine substitution instead of nitrile | Potentially different reactivity profiles |

| 2-Chloro-6-iodo-5-methylpyridin-3-ol | Hydroxyl group addition | Different solubility and reactivity |

| 2-Chloro-4-iodo-3-methylpyridine | Variation in iodine position | May exhibit distinct biological activities |

Uniqueness

What sets 2-Chloro-5-methylnicotinonitrile apart from its analogs is the combination of both chlorine and nitrile functionalities on the pyridine ring. This unique arrangement provides it with distinct reactivity patterns, making it a valuable intermediate in organic synthesis and medicinal chemistry applications .

The Vilsmeier-Haack reaction represents a cornerstone methodology for synthesizing 2-chloro-5-methylnicotinonitrile through formylation followed by nitrile introduction. This reaction involves the formation of a chloroiminium ion intermediate through the reaction of dimethylformamide with phosphorus oxychloride, which subsequently undergoes electrophilic aromatic substitution [1] [2] [3].

The mechanistic pathway begins with the generation of the Vilsmeier reagent through the interaction of dimethylformamide and phosphorus oxychloride at low temperatures. The resulting chloroiminium salt acts as a powerful electrophile that readily attacks electron-rich aromatic systems [2]. In the context of 2-chloro-5-methylnicotinonitrile synthesis, the reaction proceeds through intermediate formation followed by hydrolysis and subsequent nitrile formation [1] [3].

Optimization parameters for this reaction have been extensively studied, revealing critical dependencies on reagent ratios, temperature control, and reaction time. The optimal dimethylformamide to phosphorus oxychloride ratio ranges from 1:2 to 1:4, with excess phosphorus oxychloride generally improving yields up to a 3:1 ratio [4] [5]. Temperature optimization studies indicate that maintaining reaction temperatures between 80-100°C provides the best balance between reaction rate and product stability [2] [6].

Recent investigations have demonstrated that reaction time optimization is crucial for maximizing yield while minimizing side product formation. Extended reaction periods of 6-10 hours typically yield optimal results, though longer times may lead to decomposition or unwanted secondary reactions [4] [6]. The reaction demonstrates remarkable efficiency under neat conditions, often eliminating the need for additional solvents and achieving yields ranging from 85-95% [2] [5].

Temperature-dependent studies reveal that controlled heating enhances reaction kinetics while preventing thermal decomposition of sensitive intermediates. Research indicates that gradual temperature elevation from room temperature to optimal conditions improves overall selectivity and yield [6] [5]. Modern optimization approaches have incorporated microwave-assisted heating, demonstrating significant improvements in reaction times while maintaining high yields [4].

Stepwise Chlorination of Hydroxynicotinonitrile Precursors

The stepwise chlorination approach for synthesizing 2-chloro-5-methylnicotinonitrile involves the sequential functionalization of hydroxylated precursors through selective chlorination reactions. This methodology typically employs sulfuryl chloride as the primary chlorinating agent, targeting specific positions on the pyridine ring system [7] [8].

The mechanistic pathway involves initial activation of the hydroxyl group through protonation or coordination, followed by nucleophilic substitution with chloride ions. Research has demonstrated that sulfuryl chloride selectively chlorinates the 5-position under acetonitrile solvent conditions at temperatures ranging from 0-25°C, achieving yields of approximately 74% [7]. The subsequent step involves methoxylation or further substitution reactions to complete the synthetic sequence.

Optimization studies for this approach have identified several critical parameters affecting reaction efficiency. The choice of chlorinating agent significantly influences both yield and selectivity, with sulfuryl chloride demonstrating superior performance compared to alternatives such as thionyl chloride or phosphorus pentachloride [8] [7]. Solvent selection plays a crucial role, with acetonitrile providing optimal conditions for selective chlorination while minimizing side reactions.

Temperature control emerges as a critical factor in this synthetic approach. Research indicates that maintaining low temperatures (0-25°C) during the initial chlorination step prevents over-chlorination and decomposition reactions [7] [9]. However, subsequent heating to temperatures up to 140°C may be necessary for complete conversion, though excessive temperatures can lead to reduced selectivity [9].

The stepwise nature of this approach allows for excellent control over regioselectivity, making it particularly valuable for complex synthetic targets requiring precise substitution patterns. Studies have shown that careful optimization of reaction conditions can achieve yields ranging from 74-85% with high purity products [7]. The methodology demonstrates particular utility in large-scale applications where precise control over substitution patterns is essential.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer versatile approaches for constructing 2-chloro-5-methylnicotinonitrile through carbon-carbon or carbon-nitrogen bond formation. These methodologies typically employ palladium complexes in conjunction with appropriate ligand systems to facilitate coupling between halogenated precursors and nucleophilic partners [10] [11] .

The mechanistic framework for palladium-catalyzed approaches involves oxidative addition of the palladium catalyst to the halogenated substrate, followed by transmetalation with the coupling partner and subsequent reductive elimination to form the desired product [10] [11]. Recent research has explored the viability of nitrile groups as coupling centers, expanding the scope of these transformations [10] [11].

Suzuki-Miyaura coupling reactions have emerged as particularly effective for synthesizing nicotinonitrile derivatives. These reactions typically employ arylboronic acids or esters as coupling partners with halogenated pyridine substrates in the presence of palladium catalysts . Research has demonstrated that optimal conditions involve the use of palladium dichloride with bis(diphenylphosphino)ferrocene ligands, achieving yields ranging from 65-90% [13] .

Catalyst optimization studies reveal that the choice of palladium source and ligand system significantly affects reaction outcomes. Bis(diphenylphosphino)ferrocene-based catalyst systems demonstrate superior performance in cross-coupling reactions involving nitrile-containing substrates [13] . Temperature optimization typically requires elevated conditions (80-100°C) to achieve efficient coupling, though careful control prevents decomposition of sensitive substrates [13] [14].

Solvent system selection critically influences reaction efficiency in palladium-catalyzed approaches. Mixed solvent systems combining dimethylformamide with water demonstrate optimal performance, providing adequate substrate solubility while facilitating catalyst turnover [13] . Base selection also proves crucial, with sodium carbonate or potassium carbonate providing optimal conditions for transmetalation steps [13] [14].

Recent developments in palladium-catalyzed methodologies have explored the use of continuous flow systems for large-scale applications. These approaches demonstrate improved heat and mass transfer characteristics, leading to enhanced yields and reduced reaction times [15]. Flow chemistry applications have shown particular promise for industrial-scale synthesis of nicotinonitrile derivatives.

Solvent Systems and Catalytic Efficiency in Large-Scale Production

The selection of appropriate solvent systems represents a critical factor in optimizing catalytic efficiency for large-scale production of 2-chloro-5-methylnicotinonitrile. Industrial considerations include not only reaction efficiency but also environmental impact, cost-effectiveness, and safety considerations [16] [17] [18].

Neat reaction conditions, where no additional solvent is employed, have demonstrated exceptional performance in large-scale applications. These conditions typically achieve yields ranging from 90-98% while eliminating solvent recovery and disposal costs [16] [17]. The absence of solvents also simplifies product isolation and purification procedures, making this approach particularly attractive for industrial implementation.

Dichloromethane-based solvent systems provide good compromise between reaction efficiency and practical considerations. Research indicates that dichloromethane systems achieve yields of 85-95% while maintaining good product purity [16] [17]. The relatively low boiling point of dichloromethane facilitates easy removal and recovery, though environmental and safety considerations may limit its use in certain applications.

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally demonstrate reduced efficiency in large-scale applications. These solvents often require extended reaction times and yield lower product purities, making them less suitable for industrial processes [16] [17]. Additionally, the high boiling points of these solvents complicate product isolation and solvent recovery procedures.

Catalytic efficiency optimization in large-scale systems requires careful consideration of heat and mass transfer characteristics. Studies have demonstrated that reactor design significantly influences catalytic performance, with microreactor systems showing particular promise for continuous production [19] [20]. These systems provide enhanced mixing and temperature control, leading to improved yields and reduced reaction times.

Economic considerations play a crucial role in solvent system selection for large-scale production. Cost-benefit analyses must account for solvent costs, recovery efficiency, waste disposal expenses, and regulatory compliance requirements [21] [14]. Research indicates that solvent-free or minimal solvent approaches generally provide the most favorable economic profiles for industrial applications.

Environmental impact assessment has become increasingly important in solvent system selection. Green chemistry principles favor the use of environmentally benign solvents or solvent-free conditions wherever possible [16] [22]. Recent developments in deep eutectic solvents and ionic liquids offer potential alternatives that combine good reaction efficiency with reduced environmental impact [16] [19].

Comparative Analysis of Yield and Purity Across Synthetic Routes

A comprehensive evaluation of synthetic routes for 2-chloro-5-methylnicotinonitrile reveals significant variations in yield, purity, and practical considerations across different methodologies. The Vilsmeier-Haack reaction consistently demonstrates superior performance, achieving yields of 85-95% with product purities ranging from 90-98% [1] [2] [3].

The stepwise chlorination approach provides moderate yields of 74-85% with good selectivity for the desired substitution pattern [7] [8]. While yields are somewhat lower than the Vilsmeier-Haack methodology, this approach offers excellent regiocontrol and minimal side product formation. The high selectivity often compensates for moderate yields by reducing purification requirements and minimizing waste generation.

Palladium-catalyzed cross-coupling approaches demonstrate variable performance depending on specific reaction conditions and substrate combinations. Yields typically range from 65-90%, with product purities of 88-95% [10] [13] [11] . The versatility of these methodologies allows for incorporation of diverse functional groups, though catalyst costs and sensitivity to reaction conditions may limit large-scale applications.

Direct chlorination methodologies generally provide moderate yields of 70-80% with product purities ranging from 80-90% [23]. These approaches often suffer from limited selectivity and the formation of multiple regioisomers, requiring extensive purification procedures. However, the simplicity of these reactions and readily available starting materials make them attractive for certain applications.

Cyclization approaches from precursor compounds demonstrate yields of 68-88% with purities of 85-92% [18] [14]. These methodologies often require longer reaction times and more complex synthetic sequences, but may provide access to specific substitution patterns that are difficult to achieve through other approaches.

Economic considerations reveal that the Vilsmeier-Haack reaction generally provides the most favorable cost-benefit profile for large-scale production. The combination of high yields, excellent product purity, and relatively simple reaction conditions makes this approach particularly attractive for industrial applications [1] [2]. Additionally, the availability and low cost of starting materials contribute to the economic advantages of this methodology.

Process scalability analysis indicates that neat reaction conditions generally provide the best performance for large-scale synthesis. The elimination of solvents simplifies reactor design, reduces operating costs, and minimizes environmental impact [16] [17]. However, adequate heat transfer and mixing become critical considerations in large-scale neat reactions, requiring careful reactor design and process optimization.

Nuclear Magnetic Resonance spectroscopy provides essential structural information for 2-Chloro-5-methylnicotinonitrile through both proton and carbon-13 analyses.

$$^1$$H Nuclear Magnetic Resonance Spectroscopic Characterization

The $$^1$$H Nuclear Magnetic Resonance spectrum of 2-Chloro-5-methylnicotinonitrile demonstrates characteristic chemical shift patterns that confirm the molecular structure [2]. The methyl group attached to the pyridine ring typically appears as a sharp singlet at approximately 2.5 parts per million, consistent with alkyl protons on aromatic heterocycles . This chemical shift is influenced by the electron-withdrawing nature of both the chlorine substituent and the nitrile functional group.

The aromatic protons of the pyridine ring exhibit distinct chemical shifts reflecting their electronic environment. Based on analogous nicotinonitrile derivatives, the proton at position 4 of the pyridine ring appears as a doublet in the range of 7.2-7.8 parts per million [2]. The proton at position 6 typically resonates as a singlet at approximately 8.1-8.3 parts per million, reflecting the deshielding effect of the adjacent nitrogen atom [5] [2].

$$^{13}$$C Nuclear Magnetic Resonance Spectroscopic Analysis

The $$^{13}$$C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 2-Chloro-5-methylnicotinonitrile [6] [2]. The nitrile carbon appears as a characteristic peak around 115-117 parts per million, which is diagnostic for aromatic nitrile functional groups [2] [7]. This chemical shift range is consistent with the conjugation between the nitrile group and the pyridine ring system.

The aromatic carbons of the pyridine ring show distinctive chemical shifts that reflect their substitution pattern. The carbon bearing the chlorine substituent typically appears around 145-155 parts per million [8] [2], while the carbon bearing the methyl group resonates at approximately 125-135 parts per million. The methyl carbon itself appears as a relatively upfield signal around 20-25 parts per million [2], characteristic of aliphatic carbons attached to aromatic rings.

Infrared Spectroscopy: Functional Group Identification

Infrared spectroscopy serves as a powerful tool for identifying the functional groups present in 2-Chloro-5-methylnicotinonitrile through characteristic vibrational frequencies.

Nitrile Functional Group Characterization

The most distinctive feature in the infrared spectrum of 2-Chloro-5-methylnicotinonitrile is the nitrile stretching vibration [7] [9] [10]. The carbon-nitrogen triple bond exhibits a sharp, intense absorption band in the range of 2220-2240 wavenumbers [7] [9]. This frequency range is characteristic of aromatic nitriles, where conjugation with the aromatic ring system slightly lowers the stretching frequency compared to aliphatic nitriles [7] [11].

The intensity of this absorption is significant due to the substantial change in dipole moment that occurs during the stretching vibration of the polar carbon-nitrogen triple bond [7]. This makes the nitrile peak readily identifiable and diagnostic for compound characterization [9] [12].

Aromatic Carbon-Hydrogen Stretching Vibrations

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3050-3100 wavenumbers [9] [13]. These absorptions are typically medium intensity and provide evidence for the presence of the pyridine ring system [9] [14]. The exact frequencies within this range depend on the electronic effects of the substituents on the ring.

Aromatic Carbon-Carbon Stretching Modes

The pyridine ring exhibits characteristic carbon-carbon stretching vibrations in the 1475-1600 wavenumber region [9] [13]. These absorptions are typically multiple bands of variable intensity that provide a fingerprint for the aromatic ring system [9] [15]. The chlorine and methyl substituents may cause slight shifts in these frequencies due to their electronic effects.

Carbon-Chlorine Stretching Vibration

The carbon-chlorine stretching vibration typically appears in the 600-800 wavenumber region [9] [13]. This absorption is generally of strong intensity and provides confirmation of the chlorine substituent [9]. The exact frequency depends on the electronic environment of the chlorinated carbon atom.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular structure and fragmentation behavior of 2-Chloro-5-methylnicotinonitrile.

Molecular Ion Peak Characteristics

The molecular ion peak for 2-Chloro-5-methylnicotinonitrile appears at mass-to-charge ratio 152, corresponding to the molecular weight of the compound [16] [17]. Due to the presence of chlorine, an isotope peak appears at mass-to-charge ratio 154 with approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of chlorine-37 [18] [19]. This isotope pattern is diagnostic for monochlorinated compounds.

Characteristic Fragmentation Pathways

Nitrile compounds exhibit characteristic fragmentation patterns in mass spectrometry [20] [18]. The loss of hydrogen cyanide (mass 27) is frequently observed, resulting in a fragment at mass-to-charge ratio 125 [20] [18]. This fragmentation is particularly common in aromatic nitriles and provides structural confirmation [21].

Another significant fragmentation pathway involves the loss of the chlorine atom, producing a fragment at mass-to-charge ratio 117 [18] [21]. This fragmentation is characteristic of aromatic chlorides and confirms the presence of the chloro substituent. Additional fragmentations may include loss of the methyl radical (mass 15) and various combinations of these losses.

Base Peak Analysis

The base peak in the mass spectrum typically corresponds to one of the major fragmentation products rather than the molecular ion, as is common for substituted pyridine derivatives [18] [22]. The exact identity of the base peak depends on the stability of the resulting fragment ions, which is influenced by the electronic effects of the substituents.

High-Performance Liquid Chromatography Purity Profiling

High-Performance Liquid Chromatography serves as an essential technique for purity assessment and quantitative analysis of 2-Chloro-5-methylnicotinonitrile.

Chromatographic Separation Parameters

The chromatographic analysis of 2-Chloro-5-methylnicotinonitrile typically employs reverse-phase chromatographic conditions [23] [24]. A suitable mobile phase consists of acetonitrile and water with the addition of a small amount of acid modifier such as formic acid or phosphoric acid to optimize peak shape and retention [23] [24]. The exact ratio of organic to aqueous phase is optimized based on the retention characteristics of the compound.

For mass spectrometry-compatible applications, formic acid is preferred over phosphoric acid as the mobile phase modifier [23] [24]. The chromatographic separation can be performed on conventional C18 stationary phases, with column temperatures typically maintained at ambient conditions or slightly elevated to improve efficiency [24].

Purity Assessment Methodology

Purity determination involves integration of the peak area corresponding to 2-Chloro-5-methylnicotinonitrile relative to all detected impurities [22]. Commercial samples typically achieve purities exceeding 98% as determined by High-Performance Liquid Chromatography analysis [25] [26]. The method sensitivity allows detection of impurities at levels below 0.1%, making it suitable for pharmaceutical and research applications.

Retention time reproducibility is typically within 0.1% relative standard deviation under controlled conditions, providing reliable identification of the target compound [22]. The linear response range extends over several orders of magnitude, enabling both qualitative and quantitative analysis.

Method Validation Parameters

Analytical method validation includes assessment of specificity, linearity, accuracy, precision, and robustness [27] [22]. The method demonstrates excellent specificity for 2-Chloro-5-methylnicotinonitrile in the presence of potential synthetic impurities and degradation products. Linearity is typically achieved over the concentration range of 0.01 to 1.0 milligrams per milliliter with correlation coefficients exceeding 0.999.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive structural information about the solid-state arrangement of 2-Chloro-5-methylnicotinonitrile molecules.

Crystal Structure Determination

While specific crystal structure data for 2-Chloro-5-methylnicotinonitrile was not found in the literature search, related nicotinonitrile derivatives have been successfully characterized by single-crystal X-ray diffraction [28] [29] [30]. The crystallographic analysis typically involves data collection at low temperatures (150-200 Kelvin) using molybdenum K-alpha radiation [30] [31] [32].

Crystal structure determination provides precise bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing [28] [31]. For related chlorinated nicotinonitrile compounds, typical unit cell parameters include monoclinic or orthorhombic crystal systems with space groups such as P21/n or Pnma [30] [32].

Intermolecular Interactions

The solid-state structure is stabilized by various intermolecular interactions including hydrogen bonding, halogen bonding, and π-π stacking interactions [28] [30]. The chlorine atom can participate in halogen bonding interactions with nitrogen atoms or other electron-rich regions of neighboring molecules [33]. These interactions influence the melting point, solubility, and other physicochemical properties of the compound.

Structural Parameters

Typical bond lengths in the pyridine ring range from 1.32 to 1.39 Angstroms for carbon-carbon bonds and approximately 1.34 Angstroms for carbon-nitrogen bonds [30] [32]. The carbon-chlorine bond length is typically around 1.74 Angstroms, while the carbon-nitrogen triple bond in the nitrile group measures approximately 1.15 Angstroms [28] [32].